molecular formula C10H9NO2 B13557124 5-methylindolizine-2-carboxylic Acid

5-methylindolizine-2-carboxylic Acid

Cat. No.: B13557124
M. Wt: 175.18 g/mol
InChI Key: AHUYXTDEDWOGRW-UHFFFAOYSA-N
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Description

5-Methylindolizine-2-carboxylic Acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their significant biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylindolizine-2-carboxylic Acid can be achieved through several methods. One common approach involves the cyclocondensation of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et3N), leading to the formation of indolizines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methylindolizine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indolizine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Methylindolizine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylindolizine-2-carboxylic Acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-methylindolizine-2-carboxylic acid

InChI

InChI=1S/C10H9NO2/c1-7-3-2-4-9-5-8(10(12)13)6-11(7)9/h2-6H,1H3,(H,12,13)

InChI Key

AHUYXTDEDWOGRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CC(=CN12)C(=O)O

Origin of Product

United States

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